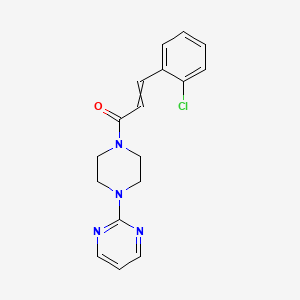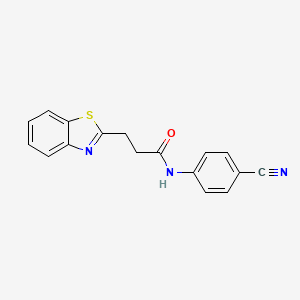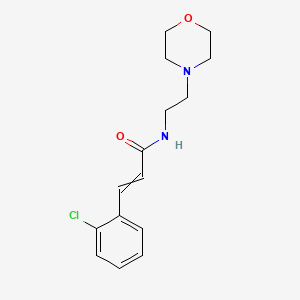![molecular formula C18H20N2O2S B10809642 N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B10809642.png)
N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide is a synthetic organic compound with a complex structure that includes a morpholine ring, a phenyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2-bromoacetophenone with morpholine to form 2-(morpholin-4-yl)acetophenone.
Thioether Formation: The intermediate is then reacted with thiophenol in the presence of a base such as sodium hydride to form the phenylsulfanyl derivative.
Acetamide Formation: Finally, the phenylsulfanyl derivative is converted to the acetamide by reacting with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfurized derivatives.
Substitution: Amide derivatives with different substituents on the nitrogen.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme inhibition, particularly those enzymes involved in the metabolism of sulfur-containing compounds. It may also serve as a ligand in the study of protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with various biological targets. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(morpholin-4-yl)phenyl]-2-(phenylthio)acetamide
- N-[2-(piperidin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide
- N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfinyl)acetamide
Uniqueness
N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide is unique due to the combination of its morpholine ring and phenylsulfanyl group, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of solubility, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique properties
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-18(14-23-15-6-2-1-3-7-15)19-16-8-4-5-9-17(16)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMHELPHJDFXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Amino-5-[2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B10809563.png)
![5-[[4-(2-Methylpropoxy)naphthalen-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10809566.png)
![N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10809567.png)
![Ethyl 2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoate](/img/structure/B10809575.png)
![N-(3,5-dichloro-6-methylpyridin-2-yl)-2-[[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B10809587.png)



![4-chloro-N-[3-(2,4-difluoroanilino)-3-oxopropyl]benzamide](/img/structure/B10809617.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-(3-morpholin-4-ylquinoxalin-2-yl)oxyacetamide](/img/structure/B10809622.png)
![N-[2-(4-methoxyphenyl)ethyl]quinoline-2-carboxamide](/img/structure/B10809624.png)
![4-chloro-N-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]benzamide](/img/structure/B10809630.png)
![2-[(7-Hydroxy-2-oxochromen-4-yl)methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B10809634.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B10809639.png)
